molecular formula C5H3BrN4 B1377612 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1019023-12-1

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B1377612
M. Wt: 199.01 g/mol
InChI Key: HAYLPNXOVCMIOG-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound with the molecular formula C5H3BrN4 . It has an average mass of 199.008 Da and a monoisotopic mass of 197.954102 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is represented by the SMILES string Brc1ccc2nncn2c1 . This indicates that the compound contains a bromine atom attached to a pyrimidine ring, which is further fused with a triazole ring .


Chemical Reactions Analysis

The specific chemical reactions involving 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine are not detailed in the retrieved sources . More research would be needed to provide a comprehensive analysis of its chemical reactions.


Physical And Chemical Properties Analysis

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a solid compound . It has a density of 2.1±0.1 g/cm3 . The compound’s molar refractivity is 41.2±0.5 cm3, and its polarizability is 16.3±0.5 10-24 cm3 . The compound’s surface tension is 75.1±7.0 dyne/cm, and its molar volume is 93.3±7.0 cm3 .

Scientific Research Applications

Antibacterial Activity

  • Field : Medicinal Chemistry
  • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
  • Methods : The compounds were synthesized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Their antibacterial activity was evaluated using the microbroth dilution method .
  • Results : Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Crystal Structure Analysis

  • Field : Crystallography

Antibacterial Activity

  • Field : Medicinal Chemistry
  • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
  • Methods : The compounds were synthesized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Their antibacterial activity was evaluated using the microbroth dilution method .
  • Results : Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Crystal Structure Analysis

  • Field : Crystallography
  • Application : The compounds 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized and their crystal structures were analyzed .
  • Methods : The compounds were synthesized using the chlorinated agent NCS for hydrazones under very mild conditions. Their structures were characterized by 1H NMR, 13C NMR, FTIR, MS and X-ray diffraction .

Anticancer Activity

  • Field : Oncology
  • Application : Pyrimidine derivatives have been designed and developed for their anticancer activity .
  • Methods : The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been studied .
  • Results : Many novel pyrimidine derivatives have shown promising anticancer potential .

Antidiabetic Activity

  • Field : Endocrinology
  • Application : Pyrimidine derivatives have been used in the design of antidiabetic drugs .
  • Methods : The compounds were synthesized and their antidiabetic activity was evaluated .
  • Results : The FDA-approved anti-diabetes type 2 drug sitagliptin phosphate is a pyrimidine derivative .

Anti-Inflammatory Activity

  • Field : Immunology
  • Application : Pyrimidine derivatives have been used in the design of anti-inflammatory drugs .
  • Methods : The compounds were synthesized and their anti-inflammatory activity was evaluated .
  • Results : Pyrimidine derivatives have shown promising anti-inflammatory potential .

Safety And Hazards

The safety information available indicates that 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word ‘Warning’ and the hazard statement H302 . The compound should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-5-9-8-3-10(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLPNXOVCMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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